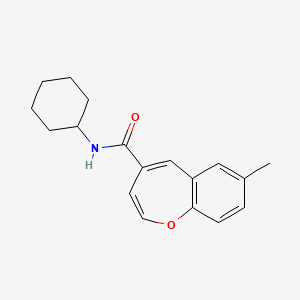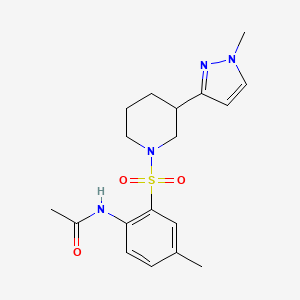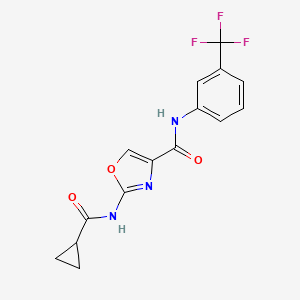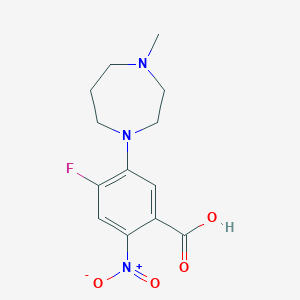
2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde” likely belongs to the class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a quinoline core with a fluorophenoxy group at the 2-position and a methyl group at the 8-position . The aldehyde functional group is typically represented by a carbonyl group (C=O) attached to an R group.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Generally, the aldehyde group is quite reactive and can undergo a variety of reactions, including oxidation to form carboxylic acids, reduction to form alcohols, and nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the presence of the fluorophenoxy group could potentially increase the compound’s stability and affect its reactivity .科学的研究の応用
Metal Ion Sensing
The quinoline derivative 2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde, similar to the studied quinoline isomers, has potential applications in fluorescence sensing for metal ions such as Al³⁺ and Zn²⁺. These compounds can act as dual fluorescence chemosensors, showcasing significant fluorescence intensity changes upon metal ion binding, which could be beneficial for environmental monitoring and biochemical assays (Hazra et al., 2018).
Synthesis and Biological Evaluation
Quinoline derivatives, including those related to this compound, have been extensively studied for their synthetic and biological applications. These compounds serve as crucial intermediates for synthesizing fused or binary quinoline-cored heterocyclic systems. Their significant biological evaluation reveals potential antimicrobial and anticancer activities, underscoring their importance in medicinal chemistry (Hamama et al., 2018).
Chemosensors for pH and Metal Ions
Quinoline derivatives have been identified as ratiometric fluorescent chemosensors for pH, indicating potential applications in environmental and biological pH monitoring. These compounds exhibit specific fluorescence changes in different pH conditions, providing a straightforward method for pH detection. Moreover, the synthesis of quinoline-based ligands for the coordination of rare-earth metal(III) ions highlights their utility in developing new materials for optical, electronic, and catalytic applications (Halder et al., 2018).
Antimicrobial and Anticancer Properties
The structural modification of quinoline derivatives, including the introduction of the 2-(4-Fluorophenoxy) group, has led to the discovery of compounds with potent antimicrobial and anticancer properties. These compounds have been evaluated against various bacterial strains and cancer cell lines, demonstrating their potential as therapeutic agents (Salahuddin et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-fluorophenoxy)-8-methylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c1-11-3-2-4-12-9-13(10-20)17(19-16(11)12)21-15-7-5-14(18)6-8-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHUSTMTQWRCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)OC3=CC=C(C=C3)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(1,3-Dioxoisoindol-2-yl)butyl-ethylamino]-2-methylisoindole-1,3-dione](/img/structure/B2586293.png)
![N-[(5-Chloropyrazin-2-yl)methyl]-2-cyclopropyl-6-methylmorpholine-4-carboxamide](/img/structure/B2586297.png)


![(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)-(1,2-benzothiazol-3-yl)methanone;hydrochloride](/img/structure/B2586302.png)


![1-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2586307.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide](/img/structure/B2586309.png)

![Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate](/img/structure/B2586311.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2586314.png)